molecular formula C9H12N2 B1314850 (S)-5,6,7,8-Tetrahydroquinolin-8-amine CAS No. 369656-57-5

(S)-5,6,7,8-Tetrahydroquinolin-8-amine

Cat. No.: B1314850
CAS No.: 369656-57-5
M. Wt: 148.2 g/mol
InChI Key: JQGOUNFVDYUKMM-QMMMGPOBSA-N
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Description

(S)-5,6,7,8-Tetrahydroquinolin-8-amine is an organic compound belonging to the class of tetrahydroquinolines This compound is characterized by a quinoline core structure that is partially hydrogenated, resulting in a tetrahydroquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroquinolin-8-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to selectively reduce the quinoline ring to a tetrahydroquinoline.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of heterogeneous catalysts, such as Pd/C, in packed-bed reactors is common for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form fully saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amine group at the 8th position can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated amines.

    Substitution: N-alkylated tetrahydroquinolines.

Scientific Research Applications

(S)-5,6,7,8-Tetrahydroquinolin-8-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a ligand for various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are being investigated for therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-5,6,7,8-Tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. In medicinal chemistry, its derivatives are designed to target enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Quinoline: The parent compound of tetrahydroquinolines, known for its aromaticity and biological activity.

    Tetrahydroquinoline: The fully hydrogenated form of quinoline, lacking the amine group at the 8th position.

    8-Aminoquinoline: A similar compound with an amine group at the 8th position but without the tetrahydro structure.

Uniqueness: (S)-5,6,7,8-Tetrahydroquinolin-8-amine is unique due to its partially hydrogenated quinoline ring combined with an amine group at the 8th position. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other quinoline derivatives.

Properties

IUPAC Name

(8S)-5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGOUNFVDYUKMM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476144
Record name (8S)-5,6,7,8-Tetrahydroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369656-57-5
Record name (8S)-5,6,7,8-Tetrahydroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S)-5,6,7,8-tetrahydroquinolin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of the azide (41.0 g, 0.256 mol) in methanol (250 mL) was added Pd/C (10%, 4.1 g) and the mixture was hydrogenated at 30 psi on a Parr shaker. The mixture was filtered through celite and the cake was washed with methanol. The combined filtrates were evaporated and the residual oil was distilled (Kugelrohr, bp 115–140° C. @ 0.2 Torr) to provide 26.8 g (71%) of 8-amino-5,6,7,8-tetrahydroquinoline (AMD7488) as a pale yellow oil. 1H NMR (MeOH-d4) δ 1.81–1.98 (m, 2H), 2.03–2.15 (m, 1H), 2.38–2.46 (m, 1H), 2.88–2.92 (m, 2H), 4.41 (dd, 1H, J=9.3, 6.3 Hz), 7.30 (dd, 1H, J=7.5, 4.5 Hz), 7.62 (d, 1H, J=7.5 Hz), 8.47 (d, 1H, J=4.5 Hz); 13C NMR (MeOH-d4) δ 21.12, 28.72, 28.89, 52.28, 124.86, 134.35, 138.96, 148.49, 152.57. ES-MS m/z 149 (M+H).
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41 g
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4.1 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5,6,7,8-Tetrahydroquinolin-8-amine
Reactant of Route 2
(S)-5,6,7,8-Tetrahydroquinolin-8-amine
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(S)-5,6,7,8-Tetrahydroquinolin-8-amine
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(S)-5,6,7,8-Tetrahydroquinolin-8-amine
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(S)-5,6,7,8-Tetrahydroquinolin-8-amine
Reactant of Route 6
(S)-5,6,7,8-Tetrahydroquinolin-8-amine

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